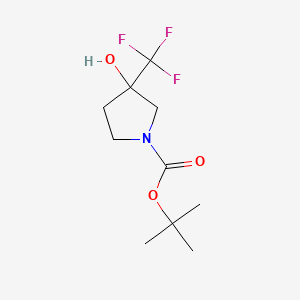

叔丁基 3-羟基-3-(三氟甲基)吡咯烷-1-羧酸酯

描述

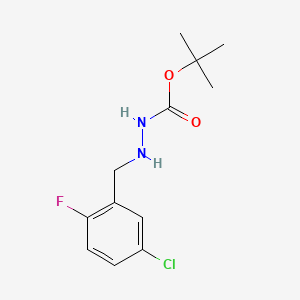

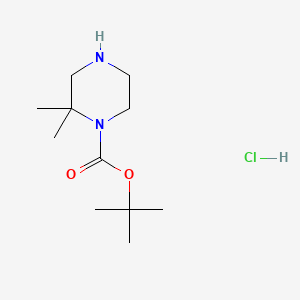

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 644970-36-5 . It has a molecular weight of 255.24 . The compound is typically stored in a sealed and dry environment at 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.科学研究应用

N-杂环化合物的合成

叔丁磺酰胺,一种相关的实体,在胺及其衍生物的对映选择性合成中至关重要。它已被广泛用作手性助剂,特别是在通过亚磺酰亚胺进行不对称 N-杂环合成中。该方法可以获得各种结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物,这些衍生物在天然产物和治疗化合物中至关重要 (Philip 等人,2020)。

环境生物降解

乙基叔丁基醚 (ETBE) 在土壤和地下水中的生物降解和归宿突出了叔丁基化合物的环境影响和降解途径。能够通过需氧过程将 ETBE 降解为碳和能源来源的微生物,或通过共代谢,证明了此类化合物的环境行为和潜在的修复策略 (Thornton 等人,2020)。

药物发现

吡咯烷,“叔丁基 3-羟基-3-(三氟甲基)吡咯烷-1-羧酸酯”中的核心结构基序,在药物发现中发挥着重要作用。它存在于治疗人类疾病的生物活性分子中,这突出了吡咯烷支架在药物化学中的多功能性和重要性。该综述涵盖了以吡咯烷环及其衍生物为特征的生物活性分子,探讨了它们对药物选择性和生物学特征的影响 (Li Petri 等人,2021)。

合成路线分析

治疗化合物凡德他尼的合成展示了叔丁基哌啶-1-羧酸酯衍生物在促进复杂合成路线中的作用。分析不同的合成途径突出了叔丁基和吡咯烷衍生物在药物工业生产中的用途,展示了它们在合成有机化学中的商业和实际意义 (Mi, 2015)。

安全和危害

The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

属性

IUPAC Name |

tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDRQRZCMHBRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)

![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)

![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B592192.png)